molecular formula C15H21NO2 B1610514 2-[3-(1-Piperidinyl)propoxy]benzaldehyde CAS No. 68997-50-2

2-[3-(1-Piperidinyl)propoxy]benzaldehyde

Cat. No.: B1610514
CAS No.: 68997-50-2
M. Wt: 247.33 g/mol
InChI Key: APNWHXAYLQEXJG-UHFFFAOYSA-N
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Description

2-[3-(1-Piperidinyl)propoxy]benzaldehyde is an organic compound with the molecular formula C15H21NO2. It features a benzaldehyde moiety connected to a piperidine ring via a propoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde typically involves the reaction of 3-(1-piperidinyl)propanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Piperidinyl)propoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(1-Piperidinyl)propoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring may play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Pyrrolidinyl)benzaldehyde
  • 5-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3,4-dihydro-1(2H)-naphthalenone oxalate
  • 3-Methoxy-4-(3-(4-nitrophenyl)-3-oxo-propoxy)-benzaldehyde
  • Methyl 2-(3-(4-benzyl-1-piperazinyl)propoxy)benzoate dihydrochloride
  • 4-Ethoxy-2-propoxy-benzaldehyde

Uniqueness

2-[3-(1-Piperidinyl)propoxy]benzaldehyde is unique due to its specific structural features, which include a benzaldehyde moiety linked to a piperidine ring via a propoxy chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-piperidin-1-ylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-13-14-7-2-3-8-15(14)18-12-6-11-16-9-4-1-5-10-16/h2-3,7-8,13H,1,4-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNWHXAYLQEXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549709
Record name 2-[3-(Piperidin-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68997-50-2
Record name 2-[3-(Piperidin-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Salicylaldehyde (27 g) is treated first with 11 g of 50% sodium hydride in 175 ml of dimethylformamide and then with 150 ml of a 2 N toluene solution of N-(3-chloropropyl)-piperidine following the procedure described in Example 31A, yielding 47.7 g of the title compound as an oil, boiling point 155°-160° C. at 0.2-0.3 mm of Hg.
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Synthesis routes and methods II

Procedure details

Salicylaldehyde (27g) is treated first with 11g of 50% sodium hydride in 175ml of dimethylformamide and then with 150ml of a 2N toluene solution of N-(3-chloropropyl)piperidine following the procedure described in Example 31A, yielding 47.7g of the title compound as an oil, boiling point 155°-160° C at 0.2-0.3mm of Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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